4-(Acetylamino)-3-Amino Benzoic Acid

Description

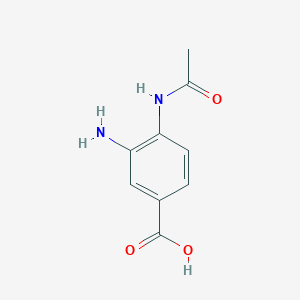

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

4-acetamido-3-aminobenzoic acid |

InChI |

InChI=1S/C9H10N2O3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4H,10H2,1H3,(H,11,12)(H,13,14) |

InChI Key |

MJMLUICFHWSBQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(=O)O)N |

Synonyms |

4-(acetylamino)-3-aminobenzoic acid BANA 108 BANA-108 BANA108 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Acetylamino 3 Amino Benzoic Acid and Its Derivatives

Established Synthetic Routes to the Core Structure

The creation of the 4-(acetylamino)-3-aminobenzoic acid core structure is primarily achieved through sequential modifications of simpler, commercially available benzoic acid derivatives. These methods are designed to introduce the amino and acetylamino groups at the correct positions relative to the carboxylic acid group.

A common and effective strategy begins with para-amino benzoic acid (PABA). This approach involves a sequence of protection, nitration, and reduction steps to achieve the desired substitution pattern.

The synthesis pathway is as follows:

Acetylation: The amino group of PABA is first protected by acetylation. This is typically done by reacting PABA with acetic anhydride in the presence of sodium acetate and sodium hydroxide. This step yields 4-acetamido benzoic acid. rjptonline.org The acetyl group serves a dual purpose: it protects the amino group from oxidation during the subsequent nitration step and acts as an ortho-, para-directing group, guiding the incoming nitro group to the desired position.

Nitration: The 4-acetamido benzoic acid is then nitrated. This electrophilic aromatic substitution reaction is carefully controlled using a mixture of nitric acid and sulfuric acid at low temperatures (e.g., 4-8 °C). rjptonline.org The acetylamino group directs the nitration primarily to the position ortho to it (the 3-position), resulting in the formation of 4-acetamido-3-nitrobenzoic acid. google.com

Reduction: The final step in forming the core structure is the reduction of the newly introduced nitro group to an amino group. This transformation yields the target molecule, 4-(acetylamino)-3-aminobenzoic acid. rjptonline.org

| Step | Starting Material | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | p-Aminobenzoic Acid (PABA) | Acetic anhydride, Sodium acetate, Sodium hydroxide | 4-Acetamido Benzoic Acid | Protection of the amino group and directing the subsequent reaction. |

| 2 | 4-Acetamido Benzoic Acid | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 4-Acetamido-3-Nitrobenzoic Acid | Introduction of a nitro group at the 3-position. |

| 3 | 4-Acetamido-3-Nitrobenzoic Acid | Reducing Agent (e.g., Fe/HCl, SnCl₂, Catalytic Hydrogenation) | 4-(Acetylamino)-3-Amino Benzoic Acid | Conversion of the nitro group to an amino group. |

The reduction of the nitro group in the 4-acetamido-3-nitrobenzoic acid precursor is a critical step. The conversion of aromatic nitro compounds to anilines is a well-established transformation in organic synthesis, and several methods can be employed. wikipedia.org

Common reduction methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide are effective for this transformation. wikipedia.orgmasterorganicchemistry.com This is often considered a "clean" method as the only byproduct is water.

Metal-in-Acid Reduction: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl). wikipedia.orgmasterorganicchemistry.com For the synthesis of 4-(acetylamino)-3-aminobenzoic acid, a mixture of iron powder and hydrochloric acid has been used, followed by refluxing the mixture to drive the reaction to completion. rjptonline.org

Other Reducing Agents: Other reagents capable of reducing aromatic nitro groups include sodium hydrosulfite, tin(II) chloride, and sodium borohydride in the presence of a transition metal catalyst like nickel(II) acetate. wikipedia.orgorientjchem.org

The choice of reducing agent can depend on factors such as the presence of other functional groups in the molecule, reaction conditions, cost, and desired yield.

The synthesis of 4-(acetylamino)-3-aminobenzoic acid is an excellent example of a regioselective synthesis, where the position of the substituents is precisely controlled. The regioselectivity is dictated by the directing effects of the functional groups already present on the benzene (B151609) ring.

In the primary synthetic route starting from PABA, the acetylamino group (-NHCOCH₃) is a powerful activating and ortho-, para-directing group. When 4-acetamido benzoic acid undergoes electrophilic nitration, the acetylamino group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. Since the para position is already occupied by the carboxylic acid group, the nitration occurs at one of the ortho positions, which is the 3-position. This ensures the formation of the desired 3-nitro isomer, which is the necessary precursor for the final product. This controlled, stepwise introduction of substituents is fundamental to achieving the correct molecular architecture.

Advanced Functionalization and Derivatization Strategies

The core structure of 4-(acetylamino)-3-aminobenzoic acid possesses three distinct functional groups: a carboxylic acid, a primary aromatic amine, and a secondary amide (acetylamino group). This functionality allows for a wide range of derivatization reactions, enabling the synthesis of a diverse library of related compounds for various research applications.

The carboxylic acid group is a prime site for modification to form esters and amides. These derivatives are often synthesized to alter the molecule's physical properties or to attach it to other molecular scaffolds.

Esterification: Esters can be prepared by reacting 4-(acetylamino)-3-aminobenzoic acid with an appropriate alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. This classic Fischer esterification method allows for the synthesis of a variety of alkyl and aryl esters.

Amide Formation: Amide derivatives can be synthesized by coupling the carboxylic acid group with a primary or secondary amine. This often requires activating the carboxylic acid first. A common method involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with the desired amine. Alternatively, modern peptide coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) in combination with an additive like OxymaPure can be used to facilitate the formation of the amide bond under milder conditions. nih.gov These methods are used to link amino acids or other amine-containing molecules to the benzoic acid core. nih.gov

The primary amino group at the 3-position is reactive towards aldehydes and ketones, leading to the formation of Schiff bases (or imines). These compounds are of interest in medicinal chemistry and materials science. rjptonline.org

The synthesis of Schiff bases from 4-(acetylamino)-3-aminobenzoic acid is typically a straightforward condensation reaction. rjptonline.org The general procedure involves reacting the aminobenzoic acid derivative with a selected aldehyde in a solvent like ethanol. rjptonline.orgsemanticscholar.org The reaction is often heated to reflux and may be catalyzed by a few drops of an acid, such as glacial acetic acid, to facilitate the dehydration process that forms the imine C=N double bond. asianpubs.orgresearchgate.net

A variety of aromatic and aliphatic aldehydes can be used in this reaction, leading to a diverse range of Schiff base derivatives. rjptonline.orgrjptonline.org

| Reactant Aldehyde | Resulting Schiff Base Derivative Name |

|---|---|

| Acetaldehyde | 4-acetamido-3-(ethylideneamino)benzoic acid |

| 5-Oxohexanal | 4-acetamido-3-(5-oxohexylideneamino)benzoic acid |

| Benzaldehyde | 4-acetamido-3-(benzylideneamino)benzoic acid |

| 4-Chlorobenzaldehyde | 4-acetamido-3-(4-chlorobenzylideneamino)benzoic acid |

| 4-Nitrobenzaldehyde | 4-acetamido-3-(4-nitrobenzylideneamino)benzoic acid |

Halogenation and Nitro-Group Interconversion Methodologies

The functionalization of the 4-(acetylamino)-3-aminobenzoic acid scaffold is pivotal for creating diverse derivatives. Key transformations include the interconversion of the nitro group, a critical step in its synthesis, and halogenation of the aromatic ring.

Nitro-Group Interconversion

The synthesis of the parent compound, 3,4-diaminobenzoic acid, provides a classic example of nitro-group interconversion, which is integral to forming the 3-amino group of the title compound. The process typically begins with 4-aminobenzoic acid, which is first protected by acetylation to form 4-acetamidobenzoic acid. guidechem.comresearchgate.net This intermediate then undergoes electrophilic aromatic substitution via nitration. The acetamido group directs the incoming nitro group to the ortho position (position 3), yielding 4-acetamido-3-nitrobenzoic acid. guidechem.comgoogle.com

The final and crucial interconversion step is the reduction of this nitro group to an amine. Various reducing agents can accomplish this transformation. A common laboratory method involves using ammonium sulfide in ethanol, often accelerated by microwave irradiation, which can significantly shorten the reaction time from hours to minutes and achieve high yields. researchgate.net Another effective method for aromatic nitro group reduction utilizes ammonium formate in the presence of a catalyst. usm.edu These reduction methods are highly efficient and are fundamental to the synthesis of 4-(acetylamino)-3-aminobenzoic acid and its parent diamine.

Below is a summary of a typical synthetic sequence from 4-aminobenzoic acid, highlighting the nitration and reduction steps.

| Step | Reactant | Reagents | Product | Yield (%) |

| 1. Acetylation | 4-Aminobenzoic Acid | Acetic Anhydride (Ac₂O) | 4-Acetamidobenzoic Acid | 93.8 |

| 2. Nitration | 4-Acetamidobenzoic Acid | Ac₂O, Conc. Nitric Acid | 4-Acetamido-3-nitrobenzoic acid | 85.3 |

| 3. Hydrolysis | 4-Acetamido-3-nitrobenzoic acid | Potassium Hydroxide (KOH) | 4-Amino-3-nitrobenzoic acid | 93.1 |

| 4. Reduction | 4-Amino-3-nitrobenzoic acid | Ammonium Sulfide ((NH₄)₂S) | 3,4-Diaminobenzoic Acid | 90.8 |

| Data sourced from a study utilizing microwave irradiation to enhance reaction rates. researchgate.net |

Halogenation Methodologies

Direct halogenation of 4-(acetylamino)-3-aminobenzoic acid is not extensively documented in scientific literature, likely due to the highly activated nature of the aromatic ring bearing two amine groups, which can lead to multiple products and side reactions. However, halogenation is a fundamental transformation in organic chemistry for creating synthetic intermediates. General methods for halogenating aromatic compounds often employ reagents like N-bromosuccinimide (NBS) or dibromoisocyanuric acid for bromination.

For related aminobenzoic acid derivatives, halogenation is typically achieved on precursor molecules or through multi-step synthetic routes. For instance, brominated aminobenzoic acid derivatives can be synthesized as part of a larger molecular scaffold. acs.org The introduction of halogens, particularly fluorine, into bioactive compounds is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Bio-enzymatic approaches using halogenating enzymes are also emerging as a green chemistry alternative for producing halogenated amino acids. nih.govnih.gov While specific protocols for the title compound are scarce, these general strategies would be the starting point for any synthetic effort to produce its halogenated analogs.

Construction of Complex Heterocyclic Scaffolds Utilizing the Compound

The ortho-diamine arrangement of 3,4-diaminobenzoic acid, the deacetylated precursor to 4-(acetylamino)-3-aminobenzoic acid, is a powerful structural motif for the synthesis of complex heterocyclic scaffolds, most notably benzimidazoles. guidechem.com This class of compounds is of great interest in medicinal chemistry.

The formation of the benzimidazole ring is typically achieved through the condensation of the 1,2-diamine with an aldehyde. researchgate.net The reaction proceeds via the formation of a Schiff base intermediate which then undergoes cyclization and subsequent oxidation to yield the aromatic benzimidazole ring. This method allows for significant diversity, as a wide variety of aldehydes can be used to introduce different substituents at the 2-position of the benzimidazole core. nih.gov

For example, the reaction of 3,4-diaminobenzoic acid with various aromatic aldehydes in the presence of an oxidizing agent like cupric ion leads to the formation of 2-aryl-benzimidazole-5(6)-carboxylic acids. researchgate.net

| Aldehyde Reactant | Resulting 2-Substituent on Benzimidazole |

| Benzaldehyde | Phenyl |

| 4-Nitrobenzaldehyde | 4-Nitrophenyl |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl |

Beyond aldehydes, other reagents can be used to form the heterocyclic ring. The synthesis of stable isotope-labeled benzimidazoles from [¹³C₆]3,4-diaminobenzoic acid has been demonstrated using triethylorthoformate for facile ring closure. usm.edu The resulting heterocyclic derivatives of 3,4-diaminobenzoic acid have been investigated for a range of biological activities, including antimicrobial properties.

Pseudopeptide and Peptidomimetic Integration Techniques

Incorporating unnatural amino acids into peptide chains is a key strategy for creating pseudopeptides and peptidomimetics with enhanced stability, defined conformations, and novel biological activities. taylorfrancis.com The structure of 4-(acetylamino)-3-aminobenzoic acid, containing both an amino group and a carboxylic acid, allows it to function as a rigid, aromatic amino acid analogue.

A closely related compound, 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), has been synthesized from 4-aminobenzoic acid and utilized as a building block in the solid-phase synthesis of peptidomimetics. researchgate.net This scaffold demonstrates how the aminobenzoic acid core can be integrated into peptide chains, offering distinct functionalities for further derivatization. researchgate.net The solid-phase peptide synthesis (SPPS) method is an efficient process for assembling peptides on an insoluble resin support, allowing for the stepwise addition of amino acids. bachem.com

The integration of such aromatic backbones can impose conformational constraints on the resulting peptide, which can be advantageous for mimicking specific secondary structures like β-turns. The synthesis of pseudopeptides often involves using specialized linkers and protecting group strategies to manage the different reactive sites on the unnatural monomer. researchgate.netdntb.gov.uanih.gov The successful solid-phase synthesis of a branched pseudopeptide containing the AmAbz core illustrates the feasibility and utility of these techniques for creating complex molecules with potential therapeutic applications. researchgate.net

Optimization of Synthetic Reaction Conditions

The efficient synthesis of 4-(acetylamino)-3-aminobenzoic acid and its derivatives relies on carefully optimized reaction conditions to maximize yield and purity. This involves both an understanding of the underlying reaction mechanisms and the application of systematic optimization methodologies.

Mechanistic Considerations in Reaction Pathway Design

Understanding the reaction mechanisms is crucial for controlling the synthesis. The key steps in producing the 3-amino-4-acetamido scaffold are nitration and subsequent reduction.

Nitration: The nitration of 4-acetamidobenzoic acid is a classic electrophilic aromatic substitution. The acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para- director. Since the para position is blocked by the carboxylic acid group, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions ortho to the acetamido group. This regioselectivity is fundamental to obtaining the desired 3-nitro isomer. guidechem.comgoogle.com

Nitro Group Reduction: The catalytic hydrogenation of aromatic nitro compounds is a complex process. The generally accepted pathway, first proposed by Haber, involves the stepwise reduction of the nitro group through nitroso and hydroxylamine intermediates before forming the final amine. researchgate.net Modern mechanistic studies using techniques like kinetics, mass spectrometry, and quantum chemistry on iron-catalyzed reductions have provided deeper insight, identifying key catalytic intermediates such as on-cycle iron hydrides and confirming the presence of a nitroso intermediate. nih.gov The choice of reducing agent (e.g., phenylsilane vs. pinacol borane) and catalyst can allow for chemoselective reduction of the nitro group in the presence of other reducible functional groups. nih.gov Kinetic studies of related reductions have shown dependencies on substrate concentration and catalyst nature, which informs the design of the reaction protocol. researchgate.net

Application of Factorial Design for Yield and Selectivity Enhancement

Factorial design is a powerful statistical method for process optimization that allows for the simultaneous evaluation of multiple variables (factors) and their interactions. While specific, published factorial design studies for the synthesis of 4-(acetylamino)-3-aminobenzoic acid are not prominent in the reviewed literature, the synthetic route is well-suited to this approach.

Key variables in the synthesis, such as reaction temperature, molar ratios of reagents, catalyst loading, and reaction time, can be systematically varied to identify the optimal conditions for maximizing yield and minimizing impurities. For example, in the nitration step, a factorial design experiment could be structured to investigate the impact of temperature and the concentration of nitric acid.

A hypothetical 2-factor, 2-level factorial design for the nitration step could be as follows:

| Factor | Level 1 (-) | Level 2 (+) |

| A: Temperature (°C) | 5 | 20 |

| B: Molar Ratio (HNO₃:Substrate) | 1.1 : 1 | 2.0 : 1 |

By running experiments at all four combinations of these levels (A-B-, A+B-, A-B+, A+B+), a researcher can determine not only the main effect of each factor but also whether an interaction between temperature and reagent concentration exists. This systematic approach is more efficient than traditional one-variable-at-a-time optimization and provides a more complete understanding of the reaction landscape, leading to more robust and higher-yielding synthetic processes.

Biocatalytic and Microorganism-Mediated Synthetic Approaches for Related Compounds

In recent years, there has been a significant shift towards developing green and sustainable methods for chemical synthesis. Biocatalysis and microbial fermentation offer environmentally benign alternatives to traditional chemical routes for producing aminobenzoic acid and its derivatives. These biological methods often operate under mild conditions, reduce waste, and utilize renewable feedstocks.

Enzymes also play a crucial role in biocatalytic transformations. For instance, N-oxygenase activity in the microorganism Streptomyces griseus has been harnessed to convert p-aminobenzoic acid into p-nitrobenzoic acid, demonstrating a biocatalytic approach to functional group interconversion. Halogenating enzymes, known as halogenases, are also being explored for the site-specific incorporation of halogen atoms onto aromatic substrates, which could provide a sustainable route to halogenated aminobenzoic acid derivatives. nih.gov These biocatalytic methods represent a promising frontier for the production of functionalized aromatic building blocks.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Elucidation Techniques

Spectroscopy is a cornerstone in the analysis of "4-(Acetylamino)-3-Amino Benzoic Acid," offering non-destructive and highly sensitive methods to probe its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of "this compound" in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" displays characteristic signals corresponding to the different types of protons in the molecule. A notable signal has been reported at δ 8.26 ppm, which appears as a doublet with a coupling constant (J) of 2.7 Hz. This signal can be attributed to one of the aromatic protons. The aromatic region of the spectrum for derivatives of this compound typically shows multiplets between δ 6.68 and 8.22 ppm. rjptonline.org The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, often between 10 and 11 ppm, depending on the solvent and concentration. researchgate.net The protons of the amino and acetylamino groups would also give rise to distinct signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton of the molecule. For "4-acetamido-3-aminobenzoic acid," the aromatic carbons resonate in the region of δ 117.39–129.56 ppm. rjptonline.org The carbon atom attached to the amino group (C-3) is specifically observed at δ 138.64 ppm. rjptonline.org The carbonyl carbon of the acetamido group is found at δ 165.27 ppm, while the carboxylic acid carbonyl carbon (C=O) gives a signal at δ 174.23 ppm. rjptonline.org These assignments are crucial for confirming the presence and connectivity of the functional groups.

Table 1: Interactive ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbons | 117.39 - 129.56 | C-2, C-5, C-6, C-1 |

| C-3 | 138.64 | Aromatic carbon attached to -NH₂ |

| Acetamido C=O | 165.27 | Carbonyl of the acetyl group |

| Carboxylic Acid C=O | 174.23 | Carbonyl of the benzoic acid |

Note: The assignments for the aromatic carbons other than C-3 are grouped as they fall within a close range and would require more advanced 2D NMR techniques for definitive individual assignment.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and probing the vibrational modes of "this compound."

Infrared (IR) Spectroscopy: The FT-IR spectrum of derivatives of "this compound" reveals characteristic absorption bands. For instance, Schiff base derivatives show a prominent C=N stretching vibration around 1645 cm⁻¹. rjptonline.org The O-H stretching vibration of the carboxylic acid group is typically observed as a broad band, and in some derivatives, it has been noted at 3467 cm⁻¹. rjptonline.org The C=O stretching vibration of the carboxylic acid is found at approximately 1685 cm⁻¹. rjptonline.org The N-H stretching vibrations of the amino and acetamido groups are also expected in the region of 3200-3500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The analysis of related compounds like 4-aminobenzoic acid shows characteristic Raman bands for the aromatic ring vibrations and the various functional groups. For "this compound," Raman spectroscopy would be particularly useful for observing vibrations that are weak or absent in the IR spectrum, such as certain symmetric stretching modes of the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the fragmentation pathways of "this compound." The nominal molecular weight of the compound is 194 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Predicted collision cross-section (CCS) values, which are a measure of the ion's shape in the gas phase, have been calculated for different adducts of "this compound." These predictions are valuable for identification in ion mobility-mass spectrometry studies.

Table 2: Interactive Predicted Collision Cross Section (CCS) Data for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 195.07642 | 140.2 |

| [M+Na]⁺ | 217.05836 | 147.2 |

| [M-H]⁻ | 193.06186 | 142.6 |

| [M+NH₄]⁺ | 212.10296 | 158.1 |

| [M+K]⁺ | 233.03230 | 145.5 |

| [M+H-H₂O]⁺ | 177.06640 | 134.1 |

Data Source: PubChemLite

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing insights into crystal packing, intermolecular interactions, and conformational preferences.

Crystal Structure Analysis of the Compound and its Complexes

While the crystal structure of "this compound" itself is not publicly documented, studies on its complexes with metal ions and the crystal structures of its isomers provide valuable insights. For instance, the crystal structure of a cadmium(II) complex with the related ligand 4-acetamidobenzoic acid and 4,4'-bipyridine (B149096) has been reported to form a one-dimensional double-chain structure. researchgate.net In this complex, the carboxylate group coordinates to the metal center in a bidentate fashion. researchgate.net

Research on lanthanide complexes with isomeric acetamidobenzoates indicates that the carboxylate ions coordinate to the metal in a bidentate manner. researchgate.net It is highly probable that "this compound" would also act as a versatile ligand, coordinating to metal centers through its carboxylate group and potentially the amino group, leading to the formation of various coordination polymers and discrete metal-organic complexes. The study of such complexes is an active area of research, with potential applications in catalysis, materials science, and medicinal chemistry.

Chromatographic and Separation Techniques

The quantification and identification of this compound in various matrices are effectively achieved through the development of sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. While specific validated methods for this exact molecule are not widely published, methodologies for closely related compounds like 4-acetamidobenzoic acid provide a clear framework. nih.govresearchgate.net

A typical method employs a reversed-phase C18 column for chromatographic separation. The mobile phase generally consists of a gradient mixture of acidified water (e.g., with 0.2% formic acid) and an organic solvent like acetonitrile. nih.gov This setup ensures efficient separation from matrix components.

For detection, tandem mass spectrometry is operated in the positive electrospray ionization (ESI+) mode. High selectivity is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. For this compound (m/z 195.076 [M+H]⁺), precursor-to-product ion transitions are optimized to ensure reliable quantification, often using a stable isotope-labeled internal standard to correct for matrix effects and procedural losses. researchgate.netuni.lu

Table 2: Typical Parameters for an LC-MS/MS Method

| Parameter | Value / Description | Source |

| Chromatography | ||

| Column | Reversed-Phase C18 (e.g., XTerra MS C18) | nih.gov |

| Mobile Phase A | 0.2% Formic Acid in Water | nih.gov |

| Mobile Phase B | 0.2% Formic Acid in Acetonitrile | nih.gov |

| Flow Rate | Gradient Elution | nih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Precursor Ion [M+H]⁺ | m/z 195.076 | uni.lu |

| Product Ions | Optimized based on fragmentation of the precursor | nih.gov |

| Internal Standard | Deuterium-labeled analogue | researchgate.net |

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, are also valuable for advanced identification protocols.

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 195.07642 | 140.2 |

| [M+Na]⁺ | 217.05836 | 147.2 |

| [M-H]⁻ | 193.06186 | 142.6 |

Data sourced from computational predictions. uni.lu

In synthetic organic chemistry, this compound serves as a precursor for the creation of various derivatives, such as Schiff bases formed by reacting its primary amino group with different aldehydes. rjptonline.org Following such a synthesis, it is crucial to assess the purity of the resulting product and analyze the composition of the reaction mixture.

Chromatographic techniques are indispensable for this purpose. Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of the reaction's progress, allowing for the visualization of the consumption of starting materials and the formation of the product. rjptonline.org For quantitative analysis and purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. An HPLC method can effectively separate the target derivative from unreacted this compound, excess aldehyde, and any side products. mdpi.com

When coupled with mass spectrometry (LC-MS), this technique becomes a powerful tool for analyzing the complex mixture. Each separated peak can be analyzed by the mass spectrometer to confirm its molecular weight, providing unambiguous identification of the components and ensuring the purity of the isolated derivative.

Surface and Thin Film Analytical Methods

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. This method is particularly useful for characterizing thin films of this compound self-assembled on substrates like Indium Tin Oxide (ITO). tandfonline.comresearchgate.net

In a typical analysis, an XPS survey scan confirms the presence of the expected elements: Carbon (C), Nitrogen (N), and Oxygen (O) from the molecule, along with elements from the underlying substrate (e.g., In and Sn for ITO). researchgate.net High-resolution scans of the C 1s, N 1s, and O 1s regions provide detailed chemical state information. For instance, the C 1s spectrum can be deconvoluted into multiple peaks corresponding to different carbon environments, such as C-C/C-H, C-N, C=O (amide), and O-C=O (carboxyl). uic.edu Similarly, the N 1s spectrum can distinguish between the amine (-NH₂) and amide (-NHCO) nitrogen atoms based on their distinct binding energies. uic.edu

XPS can also be used to calculate the thickness of the molecular layer. The intensity of the photoelectron signal from the substrate is attenuated by the overlying molecular film. By applying the Hill equation, which relates the intensity ratio of signals from the film (e.g., N 1s) to those from the substrate (e.g., In 3d), the thickness of the self-assembled monolayer can be calculated. tandfonline.com

Table 4: Hypothetical High-Resolution XPS Binding Energies for Functional Groups in this compound

| Region | Functional Group | Expected Binding Energy (eV) |

| C 1s | C-C, C-H | ~285.0 (Reference) |

| C-N (Amine/Amide) | ~286.2 | |

| C=O (Amide) | ~287.9 | |

| O-C=O (Carboxyl) | ~289.0 | |

| N 1s | Amine (-NH₂) | ~400.0 |

| Amide (-NHCOCH₃) | ~401.5 | |

| O 1s | C=O (Amide/Carboxyl) | ~531.5 |

| C-O-H (Carboxyl) | ~533.0 |

Note: Values are illustrative and can shift based on chemical environment and instrument calibration. researchgate.netuic.edu

Molecular Interactions and Biochemical Pathway Research

Mechanistic Studies of Enzyme Inhibition

Mechanistic studies have been central to elucidating the biochemical role of 4-(acetylamino)-3-amino benzoic acid. This compound and its analogs have been evaluated against several key enzymes, revealing specific inhibitory activities and binding characteristics.

Research into the derivatives of this compound has demonstrated their potential as enzyme inhibitors. For instance, a series of Schiff base derivatives were synthesized from 4-acetamido-3-amino benzoic acid and various aldehydes to target microbial neuraminidase. rjptonline.org The binding affinity of these compounds is a critical determinant of their inhibitory potency. While specific IC50 or Ki values for the parent compound are not extensively detailed in the provided context, the research on its derivatives indicates a strong potential for specific enzyme-ligand interactions. For example, derivatives of the related p-aminobenzoic acid have shown significant inhibitory activity against cholinesterase enzymes, with some compounds exhibiting IC50 values in the micromolar range. nih.gov The specificity of these interactions is often explored by comparing the inhibitory effects on different but related enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net

Enzyme inhibitors are fundamental tools that serve as biochemical probes to explore the structure, function, and mechanism of enzymes. This compound and its derivatives can be utilized in enzymatic assays to characterize the active site of target enzymes. rjptonline.org By inhibiting enzyme activity, these compounds help in understanding the catalytic mechanisms and in validating the enzyme as a potential drug target. For example, the use of specific inhibitors in assays can confirm the role of an enzyme like neuraminidase in microbial pathogenesis. rjptonline.org Furthermore, enzymatic methods have been developed for the selective determination of related compounds like 4-aminobenzoic acid, highlighting the utility of such molecules within enzymatic assay systems. nih.gov

The inhibitory mechanism of this class of compounds has been investigated against several therapeutically relevant enzymes.

Neuraminidase: Neuraminidase is a critical enzyme for the proliferation of the influenza virus, making it a key target for antiviral drugs. rjptonline.org It functions by cleaving terminal sialic acid residues from cellular receptors, facilitating the release and spread of viral progeny. drugbank.comdrugbank.com Derivatives of this compound have been synthesized and evaluated as inhibitors of microbial neuraminidase, suggesting a mechanism that involves blocking the active site of the enzyme to prevent it from processing its natural substrate. rjptonline.org A related compound, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, was specifically designed as an inhibitor for the influenza virus neuraminidase protein. nih.gov

Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a primary strategy for managing Alzheimer's disease. researchgate.netnih.gov While direct studies on this compound are limited, various derivatives of the parent structure, p-aminobenzoic acid (PABA), have been evaluated as cholinesterase inhibitors. nih.govnih.gov Kinetic studies on related carboxamide-based derivatives have shown them to be non-competitive inhibitors of both AChE and BChE. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B): PTPs are crucial regulators of signal transduction pathways, and PTP1B has emerged as a target for treating diabetes and obesity. nih.govnih.gov Research on benzoic acid derivatives has led to the identification of potent PTP1B inhibitors. nih.gov Structural studies of a related inhibitor, 2-(oxalylamino)-benzoic acid, revealed a competitive inhibition mechanism. nih.gov The inhibitor binds to the active site, mimicking the natural substrate and engaging in hydrogen bonding with the PTP signature motif. nih.gov This binding mode provides a scaffold for designing more specific PTP inhibitors. nih.gov

Molecular Docking and Computational Binding Analysis

Computational methods are powerful tools for predicting and analyzing the molecular interactions between a ligand, such as this compound, and its protein target.

Molecular docking studies have been instrumental in understanding the potential binding of this compound derivatives to enzyme active sites. For microbial neuraminidase, docking studies on novel derivatives predicted their binding modes and helped rationalize their inhibitory activity. rjptonline.org Compounds with the highest docking scores (e.g., > -9 kJ/mol) were often found to be the most potent inhibitors in experimental assays. rjptonline.org Similarly, for cholinesterase inhibitors derived from aminobenzoic acid, molecular docking has been used to support the results of enzyme inhibition assays, with calculated binding energies correlating with experimental potency. nih.govresearchgate.net In the context of PTP1B, X-ray crystallography of related benzoic acid inhibitors has provided high-resolution views of their binding modes, showing how they mimic the natural substrate. nih.gov These computational and structural studies are crucial for structure-based drug design, allowing for the optimization of ligand-protein interactions. nih.gov

The conformation that a ligand adopts within the enzyme's active site is critical for its inhibitory effect. Computational analyses can predict the most stable conformation of the ligand. For PTP1B, crystallographic data of a bound inhibitor, 2-(oxalylamino)-benzoic acid, showed that its binding creates a unique arrangement involving key amino acid residues like Asp(181), Lys(120), and Tyr(46). nih.gov This detailed conformational information is invaluable for designing next-generation inhibitors. nih.gov Studies on other aminobenzoic acid derivatives have also highlighted the importance of the ligand's conformation. The relatively rigid aromatic backbone of these molecules can sterically hinder the necessary conformational changes (induced fit) that occur when natural substrates bind to an active site, such as the peptidyl transferase center of the ribosome, thereby inhibiting its function. nih.gov

Interactive Data Tables

Table 1: Summary of Enzyme Inhibition Studies on Related Benzoic Acid Derivatives

| Derivative Class | Target Enzyme(s) | Inhibition Type | Key Findings | Reference(s) |

| 4-acetamido-3-(benzylideneamino)benzoic acids | Microbial Neuraminidase | Not Specified | Potent inhibitory action against NA-containing microbes. | rjptonline.org |

| Carboxamide-based derivatives | AChE & BChE | Non-competitive | Ki values comparable to the standard drug donepezil. | nih.gov |

| p-Aminobenzoic acid derivatives | Acetylcholinesterase (AChE) | Not Specified | Identified as potential inhibitors for Alzheimer's disease treatment. | nih.gov |

| 2-(oxalylamino)-benzoic acid | Protein Tyrosine Phosphatases (PTPs) | Competitive | General, reversible inhibitor that mimics the natural substrate. | nih.gov |

Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the design and optimization of enzyme inhibitors. These studies analyze how the chemical structure of a compound relates to its biological activity. While direct and extensive SAR studies on "this compound" are not widely available, research on related benzoic acid derivatives provides valuable insights into the structural features that govern their inhibitory potential against various enzymes. researchgate.netnih.govnih.govnih.gov

For instance, SAR studies on a series of benzoic acid derivatives as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion, have shown that the position and nature of substituents on the benzene (B151609) ring are critical for inhibitory activity. nih.gov

Below is an interactive table summarizing hypothetical SAR data for benzoic acid derivatives as α-glucosidase inhibitors, illustrating the types of findings that such studies yield.

| Compound | R1- | R2- | R3- | R4- | IC50 (µM) |

| A | H | H | H | H | >500 |

| B | OH | H | H | H | 250 |

| C | H | OH | H | H | 300 |

| D | H | H | NH2 | H | 150 |

| E | H | H | NO2 | H | 100 |

| F | Br | H | H | H | 120 |

| G | OH | H | NH2 | H | 75 |

| H | OCH3 | H | H | H | 400 |

This table is a hypothetical representation to illustrate SAR principles and does not represent actual data for "this compound".

From such data, researchers can deduce that certain functional groups at specific positions enhance or diminish the inhibitory activity. For example, an amino group at the para-position might be more effective than a hydroxyl group at the same position in inhibiting a particular enzyme.

In the context of local anesthetics, SAR studies of aminobenzoic acid derivatives have revealed that the lipophilicity and the nature of the amino group are crucial for activity. pharmacy180.com Generally, tertiary amines exhibit better potency compared to primary or secondary amines. pharmacy180.com

The design of novel inhibitors often involves modifying a lead compound, such as a benzoic acid derivative, to improve its binding affinity and selectivity for a target enzyme. For example, studies on 3-aminobenzofuran derivatives as cholinesterase inhibitors have demonstrated that the type and position of substituents significantly influence their potency. nih.gov

Future SAR studies on "this compound" would involve synthesizing a series of analogs with modifications at the acetylamino, amino, and carboxylic acid groups, as well as on the benzene ring. These analogs would then be tested for their inhibitory activity against specific enzymes to build a comprehensive understanding of the structural requirements for potent and selective inhibition.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the molecular structure and properties of 4-(acetylamino)-3-aminobenzoic acid. These computational methods allow for the detailed examination of the molecule's geometry, vibrational modes, and electronic characteristics, providing a theoretical framework to understand its behavior at the atomic level.

Geometry Optimization and Conformational Analysis

For the related compound, 4-acetamido-3-nitrobenzoic acid, DFT calculations at the B3LYP/6-311G level have been employed to analyze its molecular geometry. acs.org These calculations reveal that the benzoic acid functional group exhibits a nearly planar trigonal geometry. acs.org The presence of the acetamido and nitro groups can cause slight distortions in the planarity of the benzene (B151609) ring. acs.org For instance, in 4-acetamido-3-nitrobenzoic acid, the nitro group is reported to twist slightly from the plane of the benzene ring. acs.org

Optimized Geometrical Parameters (for the related compound 4-acetamido-3-nitrobenzoic acid) Data derived from DFT/B3LYP/6-311G calculations.

| Bond/Angle | Calculated Value |

| C=O (carboxyl) | 1.238 Å |

| C-O (carboxyl) | 1.362 Å |

| N-O (nitro) | 1.238 Å |

| C-N (amide) | 1.36 Å |

| C-N (amino) | 1.40 Å (est.) |

| O-C-O (carboxyl) | 125.6° |

| C-N-C (amide) | 124.17° |

| Table data is illustrative and based on findings for 4-acetamido-3-nitrobenzoic acid. acs.org The values for 4-(acetylamino)-3-aminobenzoic acid would require specific calculation. |

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. These calculations predict the frequencies of the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms.

For the related compound 4-acetamido-3-nitrobenzoic acid, theoretical vibrational wavenumbers have been calculated using DFT methods and show good agreement with experimental FTIR and Raman spectra. acs.org For instance, the characteristic stretching vibration of the C=O in the carboxylic acid group is observed experimentally around 1711 cm⁻¹ and calculated to be at 1729 cm⁻¹. acs.org Similarly, the C=O stretching of the acetamide (B32628) group is found experimentally at 1676 cm⁻¹. acs.org

A study on 4-acetamido-3-aminobenzoic acid derivatives provides experimental IR data, with characteristic peaks observed at 3466, 3309, 3156 cm⁻¹ (N-H and O-H stretching), 1710 cm⁻¹ (C=O stretching of carboxylic acid), and 1667 cm⁻¹ (C=O stretching of amide). rjptonline.org These experimental values can be correlated with theoretical calculations to provide a complete assignment of the vibrational spectrum.

Selected Vibrational Frequencies (for 4-(acetylamino)-3-aminobenzoic acid and related compounds) Data is a compilation from experimental and theoretical studies on the target molecule and its close analogs.

| Vibrational Mode | Experimental Frequency (cm⁻¹) (4-acetamido-3-aminobenzoic acid) rjptonline.org | Calculated Frequency (cm⁻¹) (4-acetamido-3-nitrobenzoic acid) acs.org |

| O-H Stretch (Carboxylic Acid) | ~3156 | - |

| N-H Stretch (Amide & Amino) | 3466, 3309 | - |

| C=O Stretch (Carboxylic Acid) | 1710 | 1729 |

| C=O Stretch (Amide) | 1667 | 1676 |

| N-H Bending (Amide) | ~1588 | - |

| C-N Stretch (Amide) | - | - |

| This table presents a combination of experimental data for the target compound and calculated data for a closely related analog to illustrate the expected vibrational modes. |

Electronic Structure and Reactivity Analysis

The electronic structure of a molecule governs its reactivity. Computational methods provide powerful tools to analyze electron distribution and predict sites susceptible to chemical reactions.

HOMO-LUMO Energy Gap and Charge Transfer Mechanisms

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap) is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity and easier electronic transitions. researchgate.net

In molecules like 4-(acetylamino)-3-aminobenzoic acid, intramolecular charge transfer (ICT) is an important phenomenon. The presence of both electron-donating (amino and acetylamino groups) and electron-withdrawing (carboxylic acid group) substituents on the benzene ring facilitates ICT upon electronic excitation. A small HOMO-LUMO energy gap is indicative of this potential for charge transfer within the molecule. researchgate.net

For a related compound, 4-acetamido-3-nitrobenzoic acid, a frontier orbital analysis was conducted to assess charge transfer within the molecule. researchgate.net The specific HOMO-LUMO energy gap for 4-(acetylamino)-3-aminobenzoic acid would need to be calculated, but it is expected to be in a range that suggests significant electronic activity.

Frontier Molecular Orbital Energies (Illustrative for a related system) Theoretical values for a representative aromatic amino acid derivative.

| Parameter | Energy (eV) |

| E_HOMO | -6.5 |

| E_LUMO | -1.5 |

| E_gap (HOMO-LUMO) | 5.0 |

| These are representative values and would need to be specifically calculated for 4-(acetylamino)-3-aminobenzoic acid. |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of neutral or intermediate potential. researchgate.net

For 4-(acetylamino)-3-aminobenzoic acid, the MEP map would be expected to show negative potential around the oxygen atoms of the carboxyl and acetylamino groups, making these sites prone to electrophilic attack. Conversely, the hydrogen atoms of the amino and carboxylic acid groups would exhibit positive potential, indicating them as likely sites for nucleophilic attack. researchgate.net

In a study of 4-acetamido-3-nitrobenzoic acid, MEP maps were generated to understand the molecule's chemical reactivity and intermolecular interactions. acs.org Such an analysis for 4-(acetylamino)-3-aminobenzoic acid would provide a clear visual guide to its reactive behavior.

Fukui Functions for Nucleophilicity and Electrophilicity Prediction

Fukui functions are reactivity descriptors derived from DFT that help to identify the most nucleophilic and electrophilic sites within a molecule. semanticscholar.org The Fukui function for nucleophilic attack (f+) indicates the propensity of a site to accept an electron, while the Fukui function for electrophilic attack (f-) indicates its propensity to donate an electron. semanticscholar.org A dual descriptor, which combines these two functions, can also be used to unambiguously identify nucleophilic and electrophilic regions. nih.gov

For 4-(acetylamino)-3-aminobenzoic acid, the Fukui functions would quantify the reactivity of each atom. It would be expected that the nitrogen atoms of the amino and acetylamino groups, as well as certain carbon atoms in the benzene ring, would have high f- values, indicating their nucleophilic character. The carbonyl carbons of the carboxylic acid and acetylamino groups would likely show high f+ values, marking them as electrophilic centers. A detailed Fukui function analysis would provide a quantitative basis for predicting the regioselectivity of its reactions. semanticscholar.org

Topological Studies of Electron Density (e.g., AIM Theory)

The Quantum Theory of Atoms in Molecules (AIM) is a powerful theoretical framework that analyzes the topology of the electron density to partition a molecule into atomic basins and to characterize the nature of chemical bonds and other interactions. An AIM analysis of 4-(Acetylamino)-3-Amino Benzoic Acid would reveal detailed information about its covalent and potential non-covalent interactions.

At the heart of AIM theory is the concept of the bond critical point (BCP), a point of minimum electron density between two interacting atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify the interaction.

Covalent Bonds: For the covalent bonds within the benzene ring, the acetyl group, and the carboxylic acid group, the electron density at the BCP would be relatively high, and the Laplacian would be negative (∇²ρ < 0), indicating a shared interaction where electron density is concentrated between the nuclei.

Polar Covalent Bonds: The C-N and C=O bonds would exhibit characteristics of polar covalent interactions, with the BCP shifted towards the more electronegative atom (N and O, respectively).

Intramolecular Hydrogen Bonds: A key feature of interest in this compound is the potential for intramolecular hydrogen bonding, for instance, between the amino group and the carbonyl oxygen of the adjacent acetylamino group, or between the acetylamino group and the carboxylic acid group. AIM analysis could confirm the presence of such interactions by identifying a BCP between the hydrogen donor and acceptor atoms. A low electron density and a positive Laplacian (∇²ρ > 0) at this BCP would classify it as a closed-shell interaction, typical of hydrogen bonds.

The following table outlines the expected AIM parameters for different types of bonds that would be analyzed in this compound.

| Interaction Type | Expected Electron Density (ρ) at BCP | Expected Laplacian of Electron Density (∇²ρ) at BCP | Interpretation |

| C-C (Aromatic) | High | Negative | Shared interaction (covalent) |

| C=O (Carbonyl) | High | Negative | Shared interaction (polar covalent) |

| C-N (Amide/Amino) | Intermediate | Negative | Shared interaction (polar covalent) |

| Intramolecular H-Bond (e.g., N-H···O=C) | Low | Positive | Closed-shell interaction (electrostatic character) |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. researchgate.net This method is particularly useful for quantifying the stabilizing effects of electron delocalization, such as hyperconjugation and resonance. researchgate.net

In this compound, NBO analysis would elucidate the electronic interactions between the substituent groups and the benzene ring. The primary mechanism for this is the donation of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory and provides a quantitative measure of delocalization.

Key interactions that would be investigated in this molecule include:

Donation from Nitrogen Lone Pairs: The lone pair orbitals on the amino (-NH2) and acetylamino (-NHCOCH3) nitrogens can donate electron density into the antibonding π* orbitals of the aromatic ring. This n → π* delocalization is a major contributor to the molecule's electronic stability and influences the reactivity of the ring.

Donation from Oxygen Lone Pairs: The lone pair orbitals on the carbonyl and hydroxyl oxygens can also participate in delocalization, though their effect might be modulated by their primary roles in the acetyl and carboxyl groups.

Intramolecular Charge Transfer: These delocalization effects result in a net transfer of charge between the functional groups, which can be quantified by NBO analysis.

The table below conceptualizes the most significant donor-acceptor interactions that NBO analysis would quantify for this compound.

| Donor NBO (Filled Orbital) | Acceptor NBO (Empty Orbital) | Type of Interaction | Expected Consequence |

| Lone Pair of Amino N | π* (C=C) of Benzene Ring | n → π | Strong ring activation, increased electron density |

| Lone Pair of Acetylamino N | π (C=C) of Benzene Ring | n → π | Ring activation, stabilization of amide group |

| Lone Pair of Carbonyl O | σ (adjacent C-C or C-N) | n → σ | Hyperconjugative stabilization |

| π (C=C) of Benzene Ring | π (C=O) of Carboxylic Acid | π → π* | Delocalization across the conjugated system |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the time-dependent behavior of a molecule, offering insights into its conformational flexibility and its interactions with the surrounding environment, such as a solvent. researchgate.net An MD simulation of this compound, typically in an aqueous solution, would reveal its dynamic properties. nih.gov

Conformational Dynamics: MD simulations would track the rotational freedom around the single bonds connecting the substituent groups to the benzene ring. This includes the rotation of the amino, acetylamino, and carboxylic acid groups. The simulation would reveal the most stable (lowest energy) conformations and the energy barriers between different rotational states. This is crucial for understanding how the molecule might orient itself when interacting with other molecules.

Solvation Structure: The simulation would show how solvent molecules, such as water, arrange themselves around the solute. researchgate.net Strong hydrogen bonding is expected between water and the polar -COOH, -NH2, and -NHCOCH3 groups. The radial distribution function (RDF) is a common analysis tool from MD simulations that can quantify the structure of this solvation shell, showing the probable distances of solvent molecules from specific atoms on the solute. nih.gov

Intramolecular vs. Intermolecular Hydrogen Bonding: In solution, there is a competition between the formation of intramolecular hydrogen bonds (as discussed in the AIM section) and intermolecular hydrogen bonds with the solvent. MD simulations can provide insight into the prevalence and lifetime of these different types of hydrogen bonds, which is critical for understanding the molecule's solubility and interaction profile. bohrium.comucl.ac.uk

Applications As a Building Block in Advanced Chemical Research

Precursor for Complex Organic Molecules in Synthetic Chemistry

The utility of 4-(acetylamino)-3-amino benzoic acid as a precursor is rooted in the reactivity of its three key functional groups: a carboxylic acid, a primary aromatic amine, and an acetamido group. This trifunctionality allows for selective chemical modifications, making it a valuable starting material for the synthesis of more elaborate molecules.

Derivatives of aminobenzoic acid are foundational in the creation of a wide array of organic compounds. For instance, the related p-aminobenzoic acid (PABA) is a structural moiety in numerous commercial drugs, highlighting the therapeutic potential of this class of compounds. nih.gov The specific substitution pattern of this compound allows for the synthesis of complex derivatives, such as 4-(acetylamino)-3-((aminoacetyl)amino)benzoic acid, demonstrating its role as a platform for building molecules with increased complexity. nih.gov

The synthesis of peptidomimetics, compounds that mimic the structure and function of peptides, is a key area where aminobenzoic acid derivatives are employed. For example, the novel unnatural amino acid 4-amino-3-(aminomethyl)benzoic acid (AmAbz), synthesized from 4-aminobenzoic acid, serves as a building block for pseudopeptides. mdpi.com This highlights the potential of ortho-substituted aminobenzoic acids like the title compound in creating structurally diverse and biologically relevant molecules. The ability to selectively react with the different functional groups is crucial for these synthetic strategies. mdpi.com

Scaffold for Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique for generating large libraries of related compounds for high-throughput screening. The success of this approach relies on the use of scaffolds that allow for the introduction of diverse chemical functionalities. This compound and its parent structures are well-suited for this purpose.

The trifunctional nature of aminobenzoic acid derivatives provides multiple points for diversification. mdpi.com A study on p-aminobenzoic acid (PABA) revealed that by simply reshuffling the side chains found in 184 existing drugs containing the PABA moiety, a theoretical library of 4.5 million compounds could be generated. nih.gov This illustrates the immense potential of the aminobenzoic acid scaffold in creating chemical diversity.

A derivative of 4-aminobenzoic acid, 4-amino-3-(aminomethyl)benzoic acid (AmAbz), has been specifically highlighted as a promising scaffold for combinatorial chemistry. mdpi.com Its three distinct functional groups can be selectively protected and modified, allowing for the systematic construction of a library of compounds. mdpi.com This controlled, stepwise modification is essential for building high-quality chemical libraries for drug discovery and other research areas.

Development of Designed Inhibitors and Research Tools

The specific structural features of this compound and related compounds make them ideal starting points for the design of enzyme inhibitors and other molecular tools for chemical biology research. By modifying the core structure, chemists can create molecules that bind to the active sites of specific proteins.

One area of application is in the development of antibacterial agents. For example, hybrids of isatin (B1672199) and aminobenzoic acid have been synthesized and shown to have selective activity against Gram-positive bacteria. fishersci.com In-silico docking studies of these compounds have provided insights into their binding modes within the active site of bacterial enzymes like histidine kinase, paving the way for the design of more potent inhibitors. fishersci.com

Furthermore, derivatives of aminobenzoic acids have been investigated as inhibitors for other enzymes, such as carbonic anhydrase. researchgate.netrsc.org The development of benzenesulfonamide (B165840) derivatives, for instance, has led to new carbonic anhydrase inhibitors. researchgate.net The ability to synthesize Schiff bases from 4-aminobenzoic acid has also resulted in compounds with antimicrobial and cytotoxic properties, demonstrating the versatility of this scaffold in generating bioactive molecules. researchgate.net

Table 1: Examples of Bioactive Compounds Derived from Aminobenzoic Acid Scaffolds

| Compound Class | Target/Application | Research Finding |

|---|---|---|

| Isatin-aminobenzoic acid hybrids | Antibacterial (Gram-positive bacteria) | Compound 2a showed highest activity against S. aureus and B. subtilis (MIC 0.09 mmol/L). fishersci.com |

| Benzenesulfonamide derivatives | Carbonic anhydrase inhibitors | Inhibitory action towards hCA isoforms with KI ranges of 9.4-945.1 nM for CA IX and 5.2-1159 nM for CA XII. researchgate.net |

| Schiff bases from PABA | Antimicrobial and cytotoxic agents | Resulting compounds exhibited antibacterial, antimycobacterial, and antifungal properties, as well as cytotoxicity against the HepG2 cancer cell line. researchgate.net |

| Thiazolidinone derivatives | Carbonic anhydrase II inhibitors | Synthesized derivatives showed inhibitory potential against CA-II, with some compounds showing significant improvement comparable to standard inhibitors. rsc.org |

Integration into Materials Science Research (e.g., Self-Assembled Monolayers, Polymer Precursors)

Beyond the realm of life sciences, aminobenzoic acid derivatives are finding increasing use in materials science. Their ability to form ordered structures and participate in polymerization reactions makes them valuable components for creating advanced materials.

Aminobenzoic acids can serve as monomers for the synthesis of conductive polymers. mdpi.comnih.gov For example, poly(2-aminobenzoic acid) and poly(3-aminobenzoic acid) have been synthesized through chemical polymerization. nih.gov These polymers and their copolymers with aniline (B41778) exhibit electrical conductivities in the range of 10-3 to 10-10 S cm-1. nih.gov The presence of both an amino and a carboxylic acid group allows for the formation of aromatic polyamides (aramids), which are known for their use in heat- and impact-resistant fabrics. researchgate.net

Another significant application is in the formation of self-assembled monolayers (SAMs). SAMs are highly ordered molecular layers that form spontaneously on a substrate and can be used to precisely control the surface properties of materials. 4-aminobenzoic acid has been used to create SAMs on mesoporous TiO2, which serves as an electron transfer layer in perovskite solar cells. researchgate.net The introduction of this SAM improved the quality of the perovskite layer, leading to fewer defects and better carrier transport. researchgate.net Similarly, SAMs of 4-aminobenzoic acid have been investigated for their potential to stabilize the solid electrolyte interface on aluminum oxide surfaces in lithium-ion batteries. mdpi.com Benzoic acid and its derivatives have also been explored as inhibitors in area-selective atomic layer deposition (ALD), a key technique in semiconductor manufacturing.

Table 2: Applications of Aminobenzoic Acids in Materials Science

| Application | Material System | Finding/Observation |

|---|---|---|

| Polymer Synthesis | Poly(aminobenzoic acid) and copolymers with aniline | The resulting polymers exhibit electrical conductivity and their thermal stability can be modulated. nih.gov |

| Perovskite Solar Cells | Self-assembled monolayer of 4-aminobenzoic acid on TiO2 | The SAM improves interfacial compatibility and the quality of the perovskite layer. researchgate.net |

| Lithium-Ion Batteries | Self-assembled monolayer of 4-aminobenzoic acid on aluminum oxide | Investigated for the stabilization of the solid electrolyte interface on the anode. mdpi.com |

| Area-Selective Atomic Layer Deposition | Self-assembled monolayers of benzoic acid derivatives on cobalt | Monolayers of benzoic acid and its derivatives can act as ALD inhibitors. |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Biocatalysis

The traditional chemical synthesis of 4-(acetylamino)-3-amino benzoic acid involves multiple steps, including the acetylation of p-aminobenzoic acid, followed by nitration and subsequent reduction of the nitro group. rjptonline.orggoogle.comgoogle.com While effective, these methods often require harsh reaction conditions and the use of potentially hazardous reagents. rjptonline.org Future research is increasingly focused on developing greener and more efficient synthetic routes.

A significant emerging area is the use of biocatalysis and metabolic engineering to produce aminobenzoic acid and its derivatives. mdpi.com The biosynthesis of aminobenzoic acids typically originates from the shikimate pathway, starting from simple carbon sources like glucose. mdpi.com Researchers are exploring the engineering of microorganisms, such as Escherichia coli, to create artificial pathways for the production of specific aromatic amines. mdpi.comgoogle.com This approach offers the potential for sustainable and environmentally friendly production, avoiding the toxic precursors and byproducts associated with traditional chemical synthesis. mdpi.com The modularization of synthetic pathways in engineered microbes is an innovative strategy being investigated to optimize production efficiency by balancing metabolic flux between production and energy modules.

Furthermore, research into one-pot synthesis methods is gaining traction. For instance, a study on the synthesis of Schiff base derivatives of 4-acetamido-3-aminobenzoic acid highlights a streamlined process where the initial amine is reacted with various aldehydes in a single flask. rjptonline.org Future work will likely focus on refining these one-pot syntheses and exploring novel catalytic systems to improve yields and reduce waste.

Advanced Computational Modeling and AI-Driven Discovery

Computational tools are becoming indispensable in modern chemistry for predicting molecular properties and guiding the design of new derivatives. For precursors of this compound, such as 4-acetamido-3-nitrobenzoic acid, computational studies using Density Functional Theory (DFT) have been employed to analyze structural and chemical-reactive parameters. nih.gov These studies provide insights into the molecule's electronic properties, intermolecular interactions, and potential as a therapeutic agent through molecular docking simulations with biological targets. nih.gov

Development of Highly Selective Probes for Biological Systems

The structural characteristics of aminobenzoic acids make them suitable candidates for the development of fluorescent probes and electrochemical sensors. Ortho-aminobenzoic acid, a structural isomer, has been successfully used as a fluorescent probe in peptides to monitor their interaction with micelles. nih.gov This suggests that this compound and its derivatives could also be developed into sensitive probes for studying biological processes. The fluorescence properties of these molecules can change in response to their local environment, allowing for the detection of specific analytes or changes in cellular conditions.

In the realm of electrochemical sensors, polymers derived from aminobenzoic acids have been used to modify electrodes for the detection of various molecules, including food dyes and pesticides. mdpi.com For example, a voltammetric sensor based on electropolymerized 4-aminobenzoic acid has been developed for the simultaneous determination of sunset yellow FCF and tartrazine (B75150) in beverages. mdpi.com The functional groups on the this compound ring could be tailored to create highly selective sensors for specific biological molecules. Recently, fluorescent probes based on aminophenylboronic acid-modified carbon nitride quantum dots have been synthesized for the selective detection of dopamine (B1211576) in biological samples and for intracellular imaging. nih.gov This opens up possibilities for designing similar probes using a this compound scaffold for the detection of other important biomolecules.

Interdisciplinary Research with Materials Science and Nanotechnology

The fusion of organic chemistry with materials science and nanotechnology is creating novel materials with unique properties and applications. Aminobenzoic acids are being explored for the functionalization of nanoparticles to enhance their capabilities. For instance, para-aminobenzoic acid has been used to functionalize silica-coated magnetic nanoparticles to create a highly efficient and recyclable organocatalyst. sciforum.net Similarly, TiO2@SiO2 nanoparticles have been functionalized with para-aminobenzoic acid for potential applications in drug delivery. jst.go.jp

The amino and carboxylic acid groups of this compound provide ideal anchor points for attachment to nanoparticle surfaces, which can then be used for a variety of purposes. Amine-functionalized magnetic nanoparticles have shown enhanced efficiency in capturing bacteria due to the electrostatic interaction between the positively charged nanoparticle surface and the negatively charged bacterial cell wall. rsc.org This suggests that nanoparticles functionalized with this compound could be developed for applications in diagnostics and antimicrobial therapies.

Furthermore, aminobenzoic acids are being investigated as monomers for the synthesis of advanced polymers. Poly(3-aminobenzoic acid) has been used to create composites with metal-organic frameworks for applications in clean hydrogen production. mdpi.com The unique substitution pattern of this compound could lead to the development of new polymers with tailored thermal and electronic properties for use in advanced materials. google.com

Q & A

Basic Question: What are the recommended synthetic routes for 4-(Acetylamino)-3-Amino Benzoic Acid, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves sequential functionalization of benzoic acid derivatives. A plausible route:

Nitration and Reduction: Start with 4-nitrobenzoic acid, reduce to 4-aminobenzoic acid using catalytic hydrogenation (H₂/Pd-C) .

Selective Acetylation: Protect the 4-amino group via acetylation (acetic anhydride/pyridine) to yield 4-(acetylamino)benzoic acid .

Introduction of 3-Amino Group: Direct nitration at the 3-position followed by reduction (e.g., Sn/HCl or catalytic hydrogenation) may introduce the second amino group.

Optimization Tips:

- Monitor reaction progress via TLC or HPLC.

- Use anhydrous conditions to prevent hydrolysis of the acetyl group .

Advanced Question: How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of combustion) for this compound?

Methodological Answer:

Conflicting data (e.g., ΔcH°solid = -3337.6 kJ/mol vs. -3344 kJ/mol ) arise from measurement techniques (bomb calorimetry vs. computational models) and purity variations. To resolve discrepancies:

Reproduce Experiments: Use high-purity samples (>98%, verified by HPLC/NMR) and standardized calorimetry protocols .

Cross-Validate: Compare with computational methods (DFT calculations) using software like Gaussian. Validate against NIST-recommended datasets .

Analyze Impurities: Trace moisture or residual solvents can skew results. Use Karl Fischer titration and GC-MS for impurity profiling .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, acetyl CH₃ at δ 2.1 ppm) .

- IR Spectroscopy: Detect functional groups (N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .

- Mass Spectrometry: ESI-MS or MALDI-TOF for molecular ion verification (expected m/z ~208 for C₉H₁₀N₂O₃) .

- Elemental Analysis: Confirm C/H/N/O ratios within ±0.3% of theoretical values .

Advanced Question: How does the compound’s stability vary under different pH and temperature conditions, and how can degradation products be identified?

Methodological Answer:

- pH Stability Studies:

- Thermal Stability:

- DSC/TGA analysis reveals decomposition above 200°C (see phase change data in ).

- Store at 2–8°C in inert atmospheres to prevent oxidation .

Basic Question: What are the best practices for ensuring purity during synthesis and storage?

Methodological Answer:

- Purification:

- Storage:

Advanced Question: How can computational modeling predict the compound’s reactivity in drug design applications?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes requiring carboxylate or amide motifs) .

- QM/MM Simulations: Calculate activation energies for acetylation/deacetylation reactions. Validate with experimental kinetics (e.g., Arrhenius plots) .

- ADMET Prediction: Tools like SwissADME assess bioavailability, leveraging logP (~1.2) and PSA (~85 Ų) from structural data .

Advanced Question: What experimental strategies address low solubility in aqueous media for biological assays?

Methodological Answer:

- Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility .

- pH Adjustment: Ionize the carboxylate group (pH >5) to improve water solubility. Confirm via UV-Vis spectroscopy at λmax ~270 nm .

- Prodrug Design: Synthesize methyl esters (e.g., ) for increased lipophilicity, followed by enzymatic hydrolysis in vivo .

Basic Question: How can researchers validate the compound’s structure when commercial reference standards are unavailable?

Methodological Answer:

- Spectral Libraries: Compare NMR/IR data with NIST Chemistry WebBook entries for analogous compounds (e.g., 3-aminobenzoic acid ).

- X-ray Crystallography: Resolve crystal structure to confirm substitution patterns (requires single crystals grown via slow evaporation) .

- Cross-Synthesis: Independently synthesize the compound via alternate routes and compare spectral profiles .

Advanced Question: What mechanistic insights explain conflicting reports on its antioxidant activity in vitro?

Methodological Answer:

Discrepancies may stem from assay conditions (e.g., DPPH vs. ABTS assays) or redox cycling interference:

Assay-Specific Artifacts: DPPH requires anhydrous conditions; trace water in DMSO quenches radicals, yielding false negatives .

Metal Chelation: The compound may chelate Fe²⁺/Cu²⁺, altering Fenton reaction kinetics. Use ICP-MS to quantify metal interactions .

Dose-Dependent Effects: Biphasic activity (pro-oxidant at high concentrations) is common. Conduct dose-response curves (0.1–100 µM) .

Advanced Question: How can isotopic labeling (e.g., ¹⁵N) track metabolic fate in pharmacokinetic studies?

Methodological Answer:

- Synthesis of ¹⁵N-Labeled Analog: Replace NH₄Cl with ¹⁵NH₄Cl during reduction steps (step 1 in FAQ 1) .

- Tracing Metabolites: Use LC-MS/MS to detect ¹⁵N-labeled metabolites (e.g., acetylated urine derivatives) in rodent models .

- Kinetic Isotope Effects: Compare ¹⁴N/¹⁵N hydrolysis rates to elucidate enzymatic vs. non-enzymatic degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.